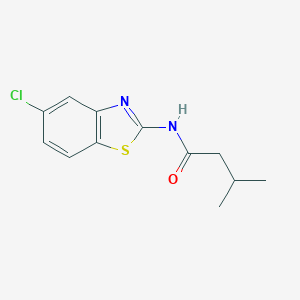
4-(5-isopropyl-1,3-benzoxazol-2-yl)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-isopropyl-1,3-benzoxazol-2-yl)benzylamine is an organic compound with a complex structure that includes a benzoxazole ring and a phenylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-isopropyl-1,3-benzoxazol-2-yl)benzylamine typically involves the formation of the benzoxazole ring followed by the introduction of the phenylmethanamine group. One common method involves the cyclization of an appropriate precursor with a suitable reagent under controlled conditions. For example, the reaction of 2-aminophenol with an isopropyl-substituted benzaldehyde can yield the benzoxazole ring, which can then be further reacted with a phenylmethanamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-isopropyl-1,3-benzoxazol-2-yl)benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-(5-isopropyl-1,3-benzoxazol-2-yl)benzylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(5-isopropyl-1,3-benzoxazol-2-yl)benzylamine involves its interaction with specific molecular targets and pathways. The compound’s benzoxazole ring can engage in π–π stacking interactions and hydrogen bonding with enzymes and receptors, influencing various biological processes. These interactions can modulate the activity of target proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Propan-2-yl)phenyl]methanamine: A structurally similar compound with a simpler structure lacking the benzoxazole ring.
(E)-N-(2,6-dichlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanamine: Another compound with a different substitution pattern and additional functional groups.
Uniqueness
4-(5-isopropyl-1,3-benzoxazol-2-yl)benzylamine is unique due to the presence of both the benzoxazole ring and the phenylmethanamine group, which confer distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C17H18N2O/c1-11(2)14-7-8-16-15(9-14)19-17(20-16)13-5-3-12(10-18)4-6-13/h3-9,11H,10,18H2,1-2H3 |
InChI Key |
JAKSEYQDQBWHMI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CN |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-dimethoxy-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B277964.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B277965.png)
![Methyl 3-[(3,5-dimethylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B277966.png)
![Methyl 3-[(4-chloro-3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B277967.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide](/img/structure/B277968.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide](/img/structure/B277969.png)
![2-(4-chlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methylpropanamide](/img/structure/B277970.png)
![5-bromo-2-chloro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B277974.png)
![3,4-dichloro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B277975.png)
![4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277979.png)
![N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B277980.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide](/img/structure/B277982.png)
![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B277985.png)
